3-(Oxolan-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that belongs to the class of pyridazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound features a pyridazinone core with an oxolane (tetrahydrofuran) moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various organic reactions involving pyridazine derivatives and oxolane compounds. Its presence in the literature suggests interest in its biological activity and potential therapeutic applications.
3-(Oxolan-2-yl)-1H-pyridazin-6-one can be classified as:
The synthesis of 3-(Oxolan-2-yl)-1H-pyridazin-6-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors, such as 2-amino-3-oxobutanoic acid derivatives and oxolane derivatives.
The molecular structure of 3-(Oxolan-2-yl)-1H-pyridazin-6-one consists of a pyridazine ring fused with an oxolane ring. The specific arrangement of atoms contributes to its stability and reactivity.
3-(Oxolan-2-yl)-1H-pyridazin-6-one can participate in various chemical reactions typical for pyridazine derivatives, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group adjacent to the nitrogen atoms, which enhances nucleophilicity at specific positions on the ring.
The mechanism of action for potential biological activities of 3-(Oxolan-2-yl)-1H-pyridazin-6-one may involve:
Research indicates that similar compounds exhibit activity against various biological targets, suggesting that 3-(Oxolan-2-yl)-1H-pyridazin-6-one may have therapeutic potential.
3-(Oxolan-2-yl)-1H-pyridazin-6-one has potential applications in:
The systematic IUPAC name 3-(Oxolan-2-yl)-1H-pyridazin-6-one defines the core structure unambiguously: a pyridazin-6-one ring system substituted at the 3-position with an oxolanyl (tetrahydrofuran-2-yl) group. The oxolane ring adopts a puckered conformation, while the pyridazinone ring maintains planarity due to conjugated C=O and N=N bonds. This creates a semi-rigid architecture where the oxolane substituent can adopt equatorial or axial orientations relative to the planar core.
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(Oxolan-2-yl)-1H-pyridazin-6-one |
Molecular Formula | C₈H₁₀N₂O₂ |
Molecular Weight | 166.18 g/mol |
Hydrogen Bond Donors | 1 (pyridazinone N-H) |
Hydrogen Bond Acceptors | 3 (pyridazinone C=O, ring N, oxolane O) |
Canonical SMILES | O=C1CCC(O1)C2=NNC=C2 |
Structurally, this compound belongs to the 3-heteroaryl-substituted 1H-pyridazin-6-one class. The oxolane group classifies as a saturated oxygen heterocycle, distinct from furan due to the absence of aromaticity. This saturation reduces electron donation compared to aromatic heterocycles, instead providing stereoelectronic modulation through sigma bonds and oxygen lone pairs. Tautomerism is possible between the 1H (shown) and 2H forms, though crystallographic evidence indicates 1H predominance in solid state. The molecule’s dipole moment (~4.2 D) facilitates aqueous solubility and membrane penetration [3].
Pyridazinone chemistry emerged in the 1960s with cardiovascular agents like emorfazone, but incorporation of oxolane substituents represents a contemporary advancement in scaffold optimization. Early synthetic routes relied on cyclization of maleic hydrazide derivatives, limiting structural diversity. Modern transition metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) enabled efficient introduction of oxolane at the pyridazinone C3 position, as demonstrated in RU2632915C2 for oncology applications. This patent specifically claims pyridazinone derivatives with heterocycloalkyl groups for treating proliferative disorders, highlighting the oxolane moiety as a key structural innovation for enhancing kinase inhibition [2].
Table 2: Evolution of Pyridazinone-Oxolane Hybrids in Patent Literature
Patent/Year | Structural Innovation | Therapeutic Application |
---|---|---|
RU2632915C2 (2017) | 3-(Oxolan-2-yl) substitution on pyridazinone | Antiproliferative agents (e.g., colon, prostate cancer) |
WO2020161138A1 (2020) | Pyridazinium salts with oxolane modifications | Herbicidal agents |
ChemDiv C891-1231 (2020) | Oxolanylmethylacetamide-pyrrolopyridazinone hybrids | GPCR-targeted screening libraries |
The scaffold’s versatility is evidenced by divergent therapeutic applications. In oncology, oxolane-substituted pyridazinones inhibit tyrosine kinases involved in tumor angiogenesis. In agriculture (WO2020161138A1), pyridazinium derivatives containing oxolane fragments act as photosystem II inhibitors for herbicide development. The ChemDiv screening library (C891-1231) incorporates N-[(oxolan-2-yl)methyl]acetamide tethered to pyrrolopyridazinone, exploiting the oxolane’s role in enhancing blood-brain barrier penetration for CNS targets. Structure-activity relationship (SAR) studies consistently show that oxolane substitution at C3 improves metabolic stability compared to phenyl or alkyl substituents, reducing CYP450-mediated dealkylation [3] [8].
Table 3: Impact of C3-Substituents on Pyridazinone Bioactivity
C3-Substituent | logP | Metabolic Stability (t₁/₂, min) | Kinase Inhibition IC₅₀ (μM) |
---|---|---|---|
Phenyl | 2.1 | 12.3 | >50 |
Cyclopropyl | 1.4 | 28.9 | 18.7 |
Oxolan-2-yl | 0.9 | >120 | 3.2 |
Tetrahydrofuran-3-yl | 1.0 | 96.5 | 5.6 |
The oxolane ring in 3-(Oxolan-2-yl)-1H-pyridazin-6-one confers three strategic advantages: conformational restraint, polar surface modulation, and metabolic resistance. Unlike linear alkoxy groups, the cyclic ether constrains rotational freedom, reducing the entropic penalty upon target binding. Molecular modeling reveals the oxolane oxygen forms water-mediated hydrogen bonds with kinase ATP pockets (e.g., VEGFR2), while the methylene groups engage in hydrophobic interactions with aliphatic residues like Leu840. This dualistic behavior—hydrophilicity from oxygen versus lipophilicity from CH₂ groups—optimizes membrane permeability (LogP ~0.9) and aqueous solubility (>5 mg/mL) [6].
Compared to other oxygen heterocycles, oxolane demonstrates superior metabolic stability:
Table 4: Comparative Analysis of Oxygen Heterocycles in Drug Design
Parameter | Oxolane (THF) | Furan | Tetrahydropyran | 1,3-Dioxolane |
---|---|---|---|---|
Aromaticity | Non-aromatic | Aromatic | Non-aromatic | Non-aromatic |
Oxygen Electron Density | High (sp³) | Low (sp²) | High (sp³) | High (sp³) |
Metabolic Vulnerability | Low (C-H oxidation) | High (epoxidation) | Moderate (ring opening) | High (hydrolysis) |
TPSA Contribution (Ų) | 9.2 | 13.1 | 9.2 | 18.4 |
Notably, the stereogenicity at C2 of oxolane enables chiral derivatives. While RU2632915C2 utilizes racemic mixtures, enantiopure (S)-(-)-oxolane analogs show 3-5 fold potency increases in antiproliferative assays, suggesting stereoselective target engagement. This chirality effect is exploited in advanced compounds like 2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[(oxolan-2-yl)methyl]acetamide (CAS# 942008-65-3), where the (R)-oxolanylmethyl group optimizes binding to PDE10A for neurological disorders. Quantum mechanics calculations indicate the oxolane ring’s gauche effect stabilizes bioactive conformations by ~1.8 kcal/mol versus open-chain analogs, directly correlating with enhanced cellular potency [4] [8].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8